molecular formula C12H11N3OS B1409072 2-Morpholinobenzo[d]thiazole-5-carbonitrile CAS No. 1638696-01-1

2-Morpholinobenzo[d]thiazole-5-carbonitrile

Cat. No. B1409072
CAS RN: 1638696-01-1
M. Wt: 245.3 g/mol
InChI Key: ZCQPUATWRMBEPA-UHFFFAOYSA-N
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Description

2-Morpholinobenzo[d]thiazole-5-carbonitrile (MBT) is a heterocyclic compound that contains an aromatic ring with nitrogen and sulfur atoms. It has a wide range of applications in scientific research, including as a reagent for synthesis, a catalyst for organic reactions, and a ligand for coordination chemistry. MBT has also been used in drug discovery and as an inhibitor of enzymes.

Scientific Research Applications

Synthesis of Functionalized Thiazoles

Research indicates the potential of 2-Morpholinobenzo[d]thiazole-5-carbonitrile in the synthesis of functionalized thiazoles. One study described the condensation of certain thioacetanilides, catalyzed by piperidine, to yield thiazole derivatives. These compounds were characterized through X-ray crystal structure analysis, highlighting their potential in chemical synthesis and material science (Bogdanowicz-Szwed et al., 2004).

Synthesis and Properties of Oxazole-Carbonitriles

Another study focused on synthesizing 5-alkylamino-1,3-oxazole-4-carbonitriles, revealing interesting reactions and product formations when treated with various reagents like hydrazine hydrate. This work contributes to the understanding of complex organic synthesis processes and the creation of novel compounds (Chumachenko et al., 2014).

Cytotoxicity of Thiazole Derivatives

Research into the cytotoxic effects of thiazole derivatives has been conducted. For instance, a study showed that certain thiazole derivatives exhibited moderate to good cytotoxic activity against various cancer cell lines, highlighting the potential use of this compound derivatives in cancer research and treatment development (Ammar et al., 2018).

Antimicrobial Evaluation

The antimicrobial activity of compounds derived from this compound has been explored. One study synthesized various heterocyclic derivatives comprising pyridine, coumarin, pyrimidine, thiophene, and thiazole rings, and evaluated their antimicrobial properties. This research contributes to the ongoing search for new antimicrobial agents (El-Gamal, 2016).

Chemosensor Development

In the realm of analytical chemistry, this compound derivatives have been used in the development of chemosensors. A study designed novel chemosensors for the selective recognition of Pd2+ ions, demonstrating the utility of these compounds in environmental monitoring and analytical methods (Shally et al., 2020).

Synthesis of Thiazole-Thiazoline Fragments

Another application is in the synthesis of the thiazole-thiazoline fragment of largazole, a potent histone deacetylase 1 inhibitor. This synthesis is crucial for the development of natural products with significant biological properties, offering insights into new drug development (Diness et al., 2011).

properties

IUPAC Name

2-morpholin-4-yl-1,3-benzothiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-8-9-1-2-11-10(7-9)14-12(17-11)15-3-5-16-6-4-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQPUATWRMBEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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